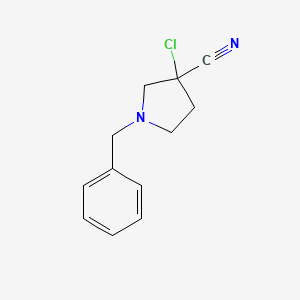

1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-3-chloropyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMXSHLAWFWXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-chloropyrrolidine-3-carbonitrile: A Technical Guide for Medicinal Chemists

Abstract

1-Benzyl-3-chloropyrrolidine-3-carbonitrile is a synthetically valuable heterocyclic compound featuring a pyrrolidine core, a structure of immense interest in drug discovery.[1][2] The pyrrolidine ring is a saturated, non-planar scaffold that provides excellent three-dimensional diversity for exploring pharmacophore space, a key attribute in the design of novel therapeutics.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a versatile building block in the development of complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

1-Benzyl-3-chloropyrrolidine-3-carbonitrile possesses a unique trifunctional nature. The N-benzyl group provides a lipophilic handle and steric influence, while the vicinal chloro and cyano groups at the C3 position create a reactive quaternary center, primed for diverse chemical transformations.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90565-56-1 | Internal Data |

| Molecular Formula | C12H13ClN2 | Internal Data |

| Molecular Weight | 220.70 g/mol | Internal Data |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Boiling Point | ~345.5 °C at 760 mmHg (Predicted) | Internal Data |

| Density | ~1.21 g/cm³ (Predicted) | Internal Data |

| SMILES | N#CC1(Cl)CCN(C1)Cc2ccccc2 | Internal Data |

| InChI Key | UWHCKFWMCOMJSL-UHFFFAOYSA-N | Internal Data |

Note: Some physical properties are predicted as experimental data is not widely available. Researchers should verify these properties experimentally.

Synthesis Protocol and Mechanistic Rationale

The most direct and efficient synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile involves the one-pot α-chlorination and α-cyanation of the corresponding ketone precursor, N-benzyl-3-pyrrolidinone. This method leverages common and cost-effective reagents.

Reaction Scheme:

N-benzyl-3-pyrrolidinone → 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzyl-3-pyrrolidinone (1 equivalent). Dissolve the ketone in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl3, ~1.2 equivalents) dropwise via the dropping funnel.[3] The POCl3 acts as both a chlorinating agent and an activator for the subsequent cyanation.

-

Cyanation: Following the addition of POCl3, add trimethylsilyl cyanide (TMSCN, ~1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Causality: The reaction of the ketone with POCl3 is believed to form a Vilsmeier-type intermediate (a chloroiminium salt) at the carbonyl position. This intermediate is highly electrophilic and readily attacked by the cyanide nucleophile from TMSCN to form the desired α-chloro-α-cyano product. Using TMSCN is often preferred over alkali metal cyanides due to its better solubility in organic solvents and moderated reactivity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Causality: The bicarbonate solution neutralizes the acidic byproducts, such as HCl and phosphoric acids, generated during the reaction. This step must be performed with caution due to potential gas evolution.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

Synthesis Workflow Diagram:

Caption: Synthetic workflow for 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

Reactivity and Applications in Drug Discovery

The true value of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile lies in its potential as a versatile intermediate for creating more complex molecular architectures, particularly spirocyclic systems. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2]

Key Reactive Sites:

-

C3 Chlorine: The chlorine atom is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) at the C3 position.

-

C3 Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular elaboration.

-

N-Benzyl Group: The benzyl group can be removed via hydrogenolysis (e.g., H2, Pd/C) to reveal a secondary amine, which can then be functionalized with different substituents.

Application as a Spirocyclic Scaffold Precursor:

A primary application is in the synthesis of spirooxindoles, a class of compounds known for potent biological activity, including as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[4]

The reaction typically involves an intramolecular Friedel-Crafts-type cyclization or a related alkylation where a nucleophilic aromatic ring attacks the electrophilic C3 position, displacing the chloride.

Logical Application Workflow:

Caption: Role as an intermediate in multi-step drug synthesis.

The pyrrolidine carbonitrile moiety, in general, has been explored for various therapeutic applications, including the development of antidiabetic agents that inhibit enzymes like α-amylase and DPP-IV.[5][6][7] While not this exact molecule, these studies highlight the pharmacological relevance of the core scaffold.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, related compounds with cyano and chloro groups are often toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. Acute toxicity is a concern, particularly via ingestion.[8]

Conclusion

1-Benzyl-3-chloropyrrolidine-3-carbonitrile is a highly functionalized building block with significant potential for medicinal chemistry and drug discovery. Its strategic combination of a privileged pyrrolidine core and a reactive α-chloro-α-cyano center allows for the efficient construction of complex, three-dimensional molecules, particularly spirocyclic scaffolds of therapeutic interest. The synthetic route is straightforward, making it an accessible intermediate for research and development laboratories.

References

-

Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). PubMed. Available at: [Link]

-

In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. (2025). ResearchGate. Available at: [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry. Available at: [Link]

-

Supplementary Information for Medicinal Chemistry Communications. (2011). The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

Molecular weight and formula of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

An In-depth Technical Guide to 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document serves as a theoretical and predictive guide. It covers the compound's molecular formula, weight, and structure, alongside a proposed synthetic pathway and detailed protocols for its analytical characterization. Furthermore, this guide infers safety and handling procedures based on the chemical functionalities present in the molecule. The information herein is designed to be a valuable resource for researchers looking to synthesize, characterize, and utilize this novel compound in their work.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The versatility of the pyrrolidine ring allows for diverse functionalization, leading to a wide range of pharmacological activities. The introduction of a carbonitrile group at the 3-position, particularly in conjunction with other substituents, can significantly influence a molecule's polarity, metabolic stability, and ability to engage in specific binding interactions, such as with cysteine proteases or other enzyme active sites.

This guide focuses on the specific derivative, 1-Benzyl-3-chloropyrrolidine-3-carbonitrile. The combination of a benzyl group at the nitrogen, and both a chloro and a cyano group at the 3-position, creates a chiral center and presents a unique chemical entity with potential applications in the development of novel therapeutic agents. This document provides a foundational understanding of its chemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization, thereby enabling its exploration in research and development.

Molecular Profile

The fundamental characteristics of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile are derived from its chemical structure. These properties are essential for its synthesis, purification, and application in experimental settings.

Chemical Structure

The structure consists of a central pyrrolidine ring. The nitrogen atom (position 1) is substituted with a benzyl group. Carbon-3 of the pyrrolidine ring is a quaternary, chiral center, substituted with both a chlorine atom and a cyano (carbonitrile) group.

Caption: Chemical structure of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

Physicochemical Properties

The key physicochemical properties of the molecule have been calculated and are summarized in the table below. These values are predictive and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClN₂ | Calculated |

| Molecular Weight | 220.70 g/mol | Calculated |

| Monoisotopic Mass | 220.07675 Da | Calculated |

| XLogP3 | 2.3 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Proposed Synthesis Pathway

A logical and efficient synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile can be designed starting from the commercially available precursor, 1-Benzyl-3-pyrrolidinone.[1][2] The proposed pathway involves two key transformations: the formation of a cyanohydrin followed by the substitution of the hydroxyl group with a chlorine atom.

Retrosynthesis Analysis

The retrosynthetic analysis illustrates the disassembly of the target molecule into simpler, readily available starting materials.

Caption: Retrosynthetic analysis for 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Benzyl-3-hydroxy-3-pyrrolidinecarbonitrile

This step involves the addition of a cyanide source to the ketone of 1-Benzyl-3-pyrrolidinone to form a cyanohydrin. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is a standard and effective method.

-

Reaction:

-

To a solution of 1-Benzyl-3-pyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add zinc iodide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

Deprotect the silyl ether by treatment with a mild acid (e.g., 1M HCl) or a fluoride source (e.g., TBAF) to yield the target cyanohydrin.

-

Purify by column chromatography on silica gel.

-

Step 2: Synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

The tertiary alcohol of the cyanohydrin is converted to the corresponding chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

-

Reaction:

-

Dissolve the purified 1-Benzyl-3-hydroxy-3-pyrrolidinecarbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.5 eq) dropwise. A small amount of a base like pyridine may be added to neutralize the HCl byproduct.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

-

Proposed Analytical Characterization

The structural confirmation and purity assessment of the final compound would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the benzyl protons. - A singlet for the benzylic CH₂ protons. - A series of multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | - Peaks in the aromatic region (~127-138 ppm). - A peak for the benzylic carbon. - A peak for the quaternary carbon at position 3. - A peak for the cyano carbon (~118-125 ppm). - Peaks for the other pyrrolidine ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 221.0843, showing the characteristic isotopic pattern for a chlorine-containing compound. |

| IR Spectroscopy | - A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch. - C-H stretching bands for aromatic and aliphatic protons. - C-Cl stretching band in the fingerprint region. |

Chromatographic Analysis

-

Technique: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound.

Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach to safety is mandatory, based on the known hazards of similar chemical structures and functional groups.

-

Potential Hazards:

-

The cyano group suggests potential toxicity if ingested, inhaled, or absorbed through the skin, as it can release cyanide.

-

The benzyl group and the chlorinated nature of the compound may cause skin and eye irritation.[3][4]

-

Benzyl chloride, a potential precursor or related impurity, is a known lachrymator and is classified as a carcinogen.[4][5]

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with side shields at all times.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Conclusion

This technical guide provides a foundational, albeit theoretical, framework for the synthesis and characterization of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile. The proposed synthetic route is based on well-established chemical transformations and offers a high probability of success. The outlined analytical methods will be crucial for verifying the structure and purity of the synthesized compound. As with any novel chemical entity, all experimental work should be conducted with the utmost attention to safety. This guide is intended to empower researchers to explore the potential of this and related molecules in the pursuit of new scientific discoveries and therapeutic innovations.

References

-

ChemSynthesis. 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. [Link]

-

Fisher Scientific. Safety Data Sheet - 1-Benzyl-3-piperidinol hydrochloride. [Link]

-

PubChem. 1-Benzyl-3-carboxypyridinium chloride. [Link]

-

PubChemLite. 1-benzyl-3-[3-chloro-4-(4-chlorophenoxy)anilino]pyrrolidine-2,5-dione. [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

-

PubChem. 1-Benzyl-3-pyrrolidone. [Link]

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. [Link]

Sources

Methodological & Application

Hydrolysis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile to amino acids

Executive Summary & Scientific Rationale

This Application Note details the conversion of 1-benzyl-3-chloropyrrolidine-3-carbonitrile (Compound A) into 3-amino-1-benzylpyrrolidine-3-carboxylic acid (Compound C).

Critical Scientific Correction: It is chemically impossible to convert a chloro-nitrile directly to an amino-acid via hydrolysis alone. Hydrolysis of Compound A using standard aqueous acid or base would yield 3-hydroxy-1-benzylpyrrolidine-3-carboxylic acid (via displacement of Cl by OH) or the 3-chlorocarboxylic acid (if Cl remains intact).

To achieve the target amino acid, the protocol must be bifurcated into two distinct chemical events:

-

Ammonolysis (

Substitution): Displacement of the C3-chlorine atom with an amino group using ammonia. -

Hydrolysis: Conversion of the nitrile moiety (-CN) to the carboxylic acid (-COOH).

This guide focuses on the Sequential Ammonolysis-Hydrolysis Pathway , which is the industry-standard route for synthesizing 3,3-disubstituted heterocyclic amino acids used as GPCR ligand scaffolds and peptidomimetics.

Reaction Mechanism & Pathway Visualization

The transformation relies on the high reactivity of the

Pathway Diagram

Figure 1: Sequential pathway requiring amination prior to hydrolysis to ensure amino acid formation.

Experimental Protocols

Phase 1: Ammonolysis (Formation of the Amino-Nitrile)

Objective: Replace the C3-Chloro group with a primary amine.

Reagents:

-

1-Benzyl-3-chloropyrrolidine-3-carbonitrile (1.0 eq)

-

Methanolic Ammonia (7N

in MeOH) or Liquid Ammonia -

Dichloromethane (DCM) for extraction

Protocol:

-

Charge: Load 1-benzyl-3-chloropyrrolidine-3-carbonitrile into a high-pressure steel autoclave or a heavy-walled sealed tube.

-

Solvation: Add excess Methanolic Ammonia (approx. 10-15 equivalents). The excess drives the equilibrium and scavenges the HCl byproduct.

-

Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours .

-

Note: Monitor pressure. The reaction generates ammonium chloride (

) as a precipitate.

-

-

Workup: Cool to room temperature. Carefully vent the vessel to release excess ammonia.

-

Isolation: Concentrate the solvent in vacuo. Dissolve the residue in DCM and wash with saturated

(to neutralize HCl salts). Dry organic layer over-

Checkpoint: The product (3-Amino-1-benzylpyrrolidine-3-carbonitrile) is typically a brown/yellow powder or viscous oil.

-

Phase 2: Hydrolysis (Conversion to Amino Acid)

Objective: Hydrolyze the nitrile to the carboxylate without degrading the pyrrolidine ring.

Reagents:

-

3-Amino-1-benzylpyrrolidine-3-carbonitrile (Intermediate from Phase 1)

-

Barium Hydroxide Octahydrate (

) -

Sulfuric Acid (

) for barium removal

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the amino-nitrile (1.0 eq) in distilled water (approx. 30-40 volumes).

-

Base Addition: Add Barium Hydroxide (approx. 0.5 - 1.0 molar equivalents relative to nitrile; excess is often used to ensure kinetics).

-

Why Barium?

provides a high boiling point solution and the cation assists in polarizing the nitrile. Crucially, Ba can be easily removed as insoluble

-

-

Reflux: Heat the mixture to vigorous reflux (100°C ) for 36 hours .

-

Monitoring: Evolution of ammonia gas indicates hydrolysis is proceeding (

).

-

-

Barium Removal: Cool the reaction mixture. Add stoichiometric dilute

carefully.-

Observation: A heavy white precipitate of Barium Sulfate (

) will form immediately.

-

-

Filtration: Filter the mixture through a Celite pad to remove

. -

Crystallization: Concentrate the aqueous filtrate. The amino acid often crystallizes upon cooling or addition of ethanol/acetone.

Quantitative Data Summary

The following table summarizes expected outcomes based on standard optimization of Strecker-type intermediates.

| Parameter | Phase 1: Ammonolysis | Phase 2: Hydrolysis |

| Key Reagent | ||

| Temperature | 60°C - 80°C | 100°C (Reflux) |

| Time | 18 - 24 hours | 36 - 48 hours |

| Typical Yield | 80 - 85% | 70 - 75% |

| Major Byproduct | ||

| Critical Impurity | Unreacted Chloro-nitrile | Amide intermediate (incomplete hydrolysis) |

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: While the starting material is a nitrile, the hydrolysis releases Ammonia, not Hydrogen Cyanide (HCN), because the CN bond is cleaved after hydration. However, standard cyanide precautions should be maintained during the handling of the starting material.

-

Vessel Pressure: Phase 1 involves heating volatile ammonia. Use rated pressure vessels (autoclaves) and blast shields.

-

Barium Toxicity: Barium salts are toxic. Ensure complete precipitation as sulfate before disposal of aqueous waste.

References

-

Strecker Synthesis and Nitrile Hydrolysis Mechanisms. ResearchGate. (General mechanistic grounding for aminonitrile hydrolysis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Welcome to the technical support center for the synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by providing scientifically grounded solutions to common experimental challenges.

Introduction: Plausible Synthetic Strategies

The synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Based on established chemical principles, a common and logical synthetic approach begins with a readily available precursor, such as 1-Benzyl-3-pyrrolidinone. This precursor can then be converted to the target molecule through the introduction of the cyano and chloro functionalities at the 3-position.

A likely synthetic pathway involves a two-step process:

-

Cyanation of 1-Benzyl-3-pyrrolidinone: This step can be achieved through a reaction analogous to the Strecker synthesis, where the ketone is converted to an α-hydroxynitrile intermediate.

-

Chlorination of the α-hydroxynitrile: The hydroxyl group of the intermediate is then substituted with a chlorine atom to yield the final product.

This guide will provide troubleshooting for each of these key stages, as well as for the preparation of the starting material and the final purification.

Visualizing the Synthetic Workflow

Caption: Potential side reactions during the chlorination step.

Part 4: Purification of the Final Product

Question 6: I am having difficulty purifying the final product, 1-Benzyl-3-chloropyrrolidine-3-carbonitrile. What are the recommended purification techniques?

Answer:

The purification of the final product is critical to obtaining a high-purity compound. The choice of method will depend on the nature of the impurities present.

Purification Strategies:

-

Column Chromatography: This is often the most effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate) is a good starting point.

-

Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent method for achieving high purity. [1]The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Distillation: If the product is a thermally stable liquid, vacuum distillation can be used for purification. However, given the potential for polymerization of benzyl-containing compounds, this should be approached with caution. [2]* Aqueous Washes: Before any chromatographic or crystallization steps, it is good practice to wash the crude product with a dilute aqueous acid to remove any basic impurities and with a dilute aqueous base to remove any acidic impurities.

| Purification Technique | Best For | Considerations |

| Column Chromatography | Removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |

| Recrystallization | Purifying solid products. | Requires finding a suitable solvent system. |

| Vacuum Distillation | Purifying thermally stable liquids. | Risk of thermal decomposition or polymerization. |

| Aqueous Washes | Removing acidic and basic impurities. | Should be performed before other purification steps. |

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this synthesis?

While the yield can vary significantly depending on the optimization of each step, a reasonable target for a multi-step synthesis of this nature would be in the range of 30-50% overall yield. The Dieckmann cyclization and the chlorination step are often the most challenging in terms of maximizing yield. [3] Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several steps in this synthesis involve hazardous materials:

-

Cyanating Agents: Highly toxic. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Have a cyanide antidote kit available.

-

Chlorinating Agents: Corrosive and react violently with water. Handle with care in a fume hood.

-

Benzyl Chloride: A lachrymator and a potential carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

-

Purification of Organic Compounds: from Crude Product to Purity. (2023). Department of Physics & Chemistry. Available at: [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.). National Institutes of Health. Available at: [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (n.d.). National Institutes of Health. Available at: [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. (n.d.). Organic Syntheses. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

- The preparation method of 1- benzyl -3- piperidone hydrochlorides. (n.d.). Google Patents.

-

A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). Request PDF. Available at: [Link]

- Preparation method for 1-benzyl-3-piperidone hydrochloride. (n.d.). Google Patents.

-

RECENT ADVANCES IN CYANATION REACTIONS. (n.d.). SciELO. Available at: [Link]

-

Tandem catalysis enables chlorine-containing waste as chlorination reagents. (2024). National Institutes of Health. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals. Available at: [Link]

-

Chapter 1. (n.d.). Shodhganga. Available at: [Link]

-

(PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. Available at: [Link]

-

Manufacturing Process. (n.d.). Environment Clearance. Available at: [Link]

-

Benzyl Chloride Distillation Problems :(. (2019). Sciencemadness. Available at: [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). ResearchGate. Available at: [Link]

-

1-Benzyl-3-pyrrolidone. (n.d.). National Institutes of Health. Available at: [Link]

- Method for preparing N-benzyl-3-pyrrolidone. (n.d.). Google Patents.

-

Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. (n.d.). National Institutes of Health. Available at: [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. Available at: [Link]

Sources

Navigating the Synthesis of 3-Chloropyrrolidine: A Guide to Minimizing Elimination Side Products

Technical Support Center

For researchers, chemists, and professionals in drug development, the synthesis of 3-chloropyrrolidine is a critical step in the creation of numerous pharmaceutical compounds. However, the inherent competition between the desired nucleophilic substitution and the formation of elimination byproducts can often lead to reduced yields and complex purification challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate these synthetic hurdles and optimize your reaction conditions to favor the formation of 3-chloropyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination side products observed during the synthesis of 3-chloropyrrolidine?

A1: The most common elimination byproduct is 2,3-dihydro-1H-pyrrole, also known as 3-pyrroline. This occurs through the loss of a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of a double bond within the pyrrolidine ring.

Q2: What is the fundamental mechanistic competition that leads to these side products?

A2: The formation of 3-chloropyrrolidine from a precursor like 3-hydroxypyrrolidine involves a nucleophilic substitution reaction, typically following an S\textsubscript{N}2 pathway. However, this is often in competition with an E2 elimination reaction. The outcome is highly dependent on the reaction conditions, including the choice of reagent, solvent, temperature, and base.[1]

Q3: Why is minimizing these elimination byproducts so critical?

A3: Beyond the obvious impact on the yield of the desired 3-chloropyrrolidine, the presence of elimination byproducts complicates downstream processing. 3-Pyrroline and 3-chloropyrrolidine have very close boiling points, making their separation by distillation difficult and often resulting in product loss.[2] Effective removal is crucial to ensure the purity of the final product and to avoid interference in subsequent synthetic steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-chloropyrrolidine, their probable causes, and actionable solutions.

Issue 1: High Percentage of Elimination Byproduct Detected

-

Probable Cause: The reaction conditions are favoring the E2 pathway over the S\textsubscript{N}2 pathway. This can be due to several factors:

-

High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.

-

Strong, Hindered Base: While a base may be used to neutralize acidic byproducts, a strong or sterically hindered base can preferentially abstract a proton, promoting elimination.

-

Choice of Chlorinating Agent: Some chlorinating agents may inherently promote elimination more than others.

-

-

Solutions:

-

Temperature Control: Maintain a low reaction temperature. For chlorinations using thionyl chloride, conducting the reaction at 0°C or even lower can significantly suppress the formation of 3-pyrroline.

-

Careful Selection of Base: If a base is necessary, use a non-nucleophilic, sterically unhindered base. For reactions with thionyl chloride, the use of a base like pyridine can alter the mechanism to favor substitution.[3]

-

Choice of Reagent: Consider using a milder chlorinating agent or a different synthetic approach altogether if elimination remains a significant issue. The Appel reaction, for instance, proceeds under milder conditions and can favor S\textsubscript{N}2 substitution.[4][5]

-

Issue 2: Difficulty in Separating 3-Chloropyrrolidine from 3-Pyrroline

-

Probable Cause: As mentioned, the close boiling points of the product and the primary elimination byproduct make fractional distillation challenging.

-

Solutions:

-

Derivative Formation: One effective strategy is to selectively react the more nucleophilic pyrrolidine nitrogen of the desired product with a suitable reagent to form a derivative that has significantly different physical properties (e.g., a solid or a high-boiling liquid). This derivative can then be more easily separated from the unreacted 3-pyrroline. The protecting group can be removed in a subsequent step.

-

Acid Treatment and Extraction: The basicity of the secondary amine in 3-chloropyrrolidine allows for the formation of a salt upon treatment with an acid. This salt will be soluble in an aqueous phase, while the less basic 3-pyrroline may remain in an organic phase, allowing for separation by extraction.

-

Chromatographic Separation: While potentially not ideal for large-scale production, column chromatography can be an effective method for separating small quantities of 3-chloropyrrolidine from its elimination byproduct.

-

Understanding the Mechanistic Landscape

The conversion of 3-hydroxypyrrolidine to 3-chloropyrrolidine with thionyl chloride (SOCl₂) serves as a prime example of the S\textsubscript{N}2 versus E2 competition.

-

S\textsubscript{N}2 Pathway (Desired): The hydroxyl group of 3-hydroxypyrrolidine attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. In the presence of a non-nucleophilic base like pyridine, the chloride ion generated in situ acts as a nucleophile, attacking the carbon bearing the chlorosulfite group from the backside and displacing it to form 3-chloropyrrolidine with inversion of configuration.[3]

-

E2 Pathway (Undesired): In the absence of a suitable nucleophile or at higher temperatures, the chlorosulfite intermediate can undergo an intramolecular elimination (Ei mechanism) or a base-promoted E2 reaction.[6] A base can abstract a proton from an adjacent carbon, leading to the formation of a double bond and the elimination of the chlorosulfite group, yielding 3-pyrroline.

The choice of reaction conditions is paramount in tipping the balance in favor of the desired S\textsubscript{N}2 pathway.

Diagram of Competing Pathways:

Caption: Competing S\textsubscript{N}2 and E2 pathways in the synthesis of 3-chloropyrrolidine.

Optimized Experimental Protocol: Chlorination of 3-Hydroxypyrrolidine using Thionyl Chloride

This protocol is designed to maximize the yield of 3-chloropyrrolidine while minimizing the formation of 3-pyrroline.

Materials:

-

3-Hydroxypyrrolidine

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Pyridine: Slowly add anhydrous pyridine (1.1 eq) to the cooled solution while stirring.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloropyrrolidine.

-

Purification: The crude product can be purified by vacuum distillation. Careful fractional distillation is required to separate the desired product from any residual starting material and elimination byproduct.

Alternative Chlorinating Agents

While thionyl chloride is common, other reagents can be employed, each with its own set of advantages and disadvantages.

| Reagent | Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Low temperature, often with a base like pyridine. | Readily available, gaseous byproducts are easily removed. | Can lead to significant elimination if not controlled. |

| Phosphorus Pentachloride (PCl₅) | Often used in a non-polar solvent. | Powerful chlorinating agent. | Solid reagent can be difficult to handle, produces solid byproducts. |

| Appel Reaction (PPh₃, CCl₄) | Mild, neutral conditions. | High yields, favors S\textsubscript{N}2 with inversion of stereochemistry.[4][5] | Stoichiometric amounts of triphenylphosphine oxide byproduct are formed, which can be difficult to remove. |

By understanding the underlying principles of the competing substitution and elimination reactions and by carefully controlling the reaction conditions, researchers can significantly improve the yield and purity of 3-chloropyrrolidine in their synthetic endeavors.

References

Sources

Technical Support Center: Stability of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile

Welcome to the dedicated technical support center for 1-Benzyl-3-chloropyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability under basic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile in the presence of bases.

Issue 1: Rapid Decomposition or Low Yield of Desired Product in the Presence of a Strong Base

Symptoms:

-

Upon addition of a strong base (e.g., NaOH, KOH), the reaction mixture turns dark, or a significant amount of black tar-like material is formed.

-

TLC or LC-MS analysis shows multiple unexpected spots/peaks, indicating a complex mixture of byproducts.

-

The isolated yield of the intended product is significantly lower than expected.

Root Cause Analysis:

1-Benzyl-3-chloropyrrolidine-3-carbonitrile is an α-chloronitrile. This class of compounds is known to be sensitive to strong bases. The primary instability arises from two competing reaction pathways: hydrolysis of the nitrile group and elimination of HCl.

-

Nitrile Hydrolysis: Under basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[1][2][3] This process is often vigorous with strong bases and elevated temperatures.[1] The initial product of nitrile hydrolysis is an amide.[4]

-

Elimination Reaction: The presence of a chlorine atom on the same carbon as the nitrile group (the α-position) makes the molecule susceptible to elimination reactions, particularly with strong, non-nucleophilic bases.[5][6][7] This would lead to the formation of a double bond within the pyrrolidine ring.

-

Combined Reactivity: The combination of these reactive sites can lead to a cascade of unpredictable side reactions and polymerization, especially under harsh basic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile.

Detailed Steps:

-

Re-evaluate Your Choice of Base:

-

Recommendation: Switch from strong hydroxide bases to milder, non-nucleophilic organic bases.

-

Examples: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For reactions requiring a stronger base, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures.

-

Rationale: Weaker bases are less likely to promote rapid, uncontrolled hydrolysis of the nitrile group. Non-nucleophilic bases will favor the desired reaction pathway over unwanted side reactions.

-

-

Optimize Reaction Temperature:

-

Recommendation: Run the reaction at a lower temperature. Start at 0°C or even -78°C (dry ice/acetone bath) and allow the reaction to slowly warm to room temperature if necessary.

-

Rationale: Exothermic reactions with strong bases can lead to localized heating, accelerating decomposition. Lowering the temperature will help to control the reaction rate and minimize side product formation.

-

-

Solvent Selection:

-

Recommendation: Use an aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

-

Rationale: Protic solvents like water or alcohols can participate in hydrolysis reactions. Aprotic solvents will minimize this risk.

-

-

Careful Monitoring:

-

Recommendation: Monitor the reaction progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: This will allow you to determine the optimal reaction time and quench the reaction before significant decomposition occurs.

-

Issue 2: Formation of an Unexpected Ketone Product

Symptom:

-

Characterization of the product mixture (e.g., by NMR, MS) reveals the presence of 1-benzyl-3-pyrrolidinone.[8][9]

Root Cause Analysis:

The hydrolysis of α-chloronitriles under basic conditions can lead to the formation of a ketone.[4][10] This is a known transformation for this class of compounds. The mechanism is complex and does not proceed through a simple SN2 reaction followed by nitrile hydrolysis.[4][11] Instead, the reaction likely proceeds through the initial hydrolysis of the nitrile to an α-chloro amide intermediate, which then undergoes further reaction to form the ketone.[4]

Proposed Mechanism Leading to Ketone Formation:

Caption: Simplified pathway for ketone formation from an α-chloronitrile.

Preventative Measures:

-

Strictly Anhydrous Conditions:

-

Recommendation: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: The presence of water is necessary for the hydrolysis of the nitrile group. By minimizing water content, you can suppress the formation of the ketone byproduct.

-

-

Use of Non-Hydrolytic Bases:

-

Recommendation: Employ bases that are less likely to introduce or generate water. For example, sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Rationale: These bases will deprotonate acidic protons without introducing a nucleophilic hydroxide species that can initiate nitrile hydrolysis.

-

Corrective Action (if ketone has formed):

-

Purification: The ketone byproduct will likely have a different polarity from your desired product. Attempt to separate the two compounds using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should allow for separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile under basic conditions?

A1: The instability is primarily due to the presence of two reactive functional groups on the same carbon atom: a nitrile and a chlorine. This α-chloronitrile moiety is susceptible to both base-catalyzed hydrolysis of the nitrile and elimination of HCl.[4][5][10] The benzyl group itself is relatively stable, but the pyrrolidine ring can undergo elimination.

Q2: Can I use an aqueous base for my reaction?

A2: It is strongly discouraged. Aqueous bases will promote the hydrolysis of the nitrile group, leading to the formation of amides, carboxylic acids, or even the corresponding ketone (1-benzyl-3-pyrrolidinone).[1][2][3][4][10] If a basic workup is required, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) and keep the contact time to a minimum, preferably at low temperatures.

Q3: What are the recommended storage conditions for 1-Benzyl-3-chloropyrrolidine-3-carbonitrile?

A3: To ensure long-term stability, store the compound in a cool, dry place under an inert atmosphere. It should be kept away from moisture and strong bases. The analogous compound, 1-Benzyl-pyrrolidine-3-carbonitrile, is a solid at room temperature.

Q4: Are there any specific safety precautions I should take when working with this compound?

Q5: My reaction involves the displacement of the chloride. What conditions would favor this over elimination or hydrolysis?

A5: To favor nucleophilic substitution at the carbon bearing the chlorine, you should use a strong, but non-basic, nucleophile. The choice of solvent can also play a crucial role. Polar aprotic solvents like DMSO or DMF can favor SN2 reactions. However, given the sterically hindered nature of the tertiary carbon, SN2 reactions may be difficult.[4] SN1 reactions could be a possibility if a stable carbocation can be formed, which is somewhat favored by the adjacent benzyl group.[12][13] It is a delicate balance, and careful optimization of the nucleophile, solvent, and temperature will be necessary.

Summary of Recommended Bases and Conditions

| Base Type | Examples | Recommended Use | Potential Issues |

| Strong Hydroxide | NaOH, KOH | Not Recommended | Rapid decomposition, nitrile hydrolysis, ketone formation |

| Weak Organic | Triethylamine (TEA), DIPEA | General purpose, mild conditions | May not be strong enough for all transformations |

| Strong, Non-Nucleophilic | DBU, DBN | When a stronger base is needed for deprotonation | Can still promote elimination |

| Very Strong, Hindered | LDA, LHMDS, NaH | For deprotonation in strictly anhydrous systems | Highly reactive, requires careful handling and low temperatures |

Experimental Protocol: A General Guideline for Reactions Under Basic Conditions

This protocol provides a starting point for a reaction involving 1-Benzyl-3-chloropyrrolidine-3-carbonitrile with a generic nucleophile under basic conditions, designed to minimize degradation.

-

Preparation:

-

Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

-

Use anhydrous solvents.

-

Ensure your nucleophile and base are of high purity and dry.

-

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Benzyl-3-chloropyrrolidine-3-carbonitrile (1.0 eq) and your nucleophile (1.1-1.5 eq).

-

Dissolve the solids in an appropriate anhydrous aprotic solvent (e.g., THF, 20 mL per gram of starting material).

-

-

Cooling and Base Addition:

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of a hindered, non-nucleophilic base (e.g., LDA, 1.1 eq) dropwise via a syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

-

Reaction Monitoring:

-

Stir the reaction at -78°C for 1-2 hours.

-

Allow the reaction to slowly warm to 0°C or room temperature, as needed.

-

Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.

-

-

Workup:

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

References

- Corey's lactone synthesis: a very interesting mechanism. (2018-04-09).

- Hydrolysis of Nitriles - Organic Chemistry Tutor.

- 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 - Sigma-Aldrich.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

- Reactivity of Nitriles - Chemistry LibreTexts. (2023-01-22).

- Mechanism for basic hydrolysis of α-chloronitrile to ketone? - Chemistry Stack Exchange. (2017-03-15).

- The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023-01-22).

- Two Elimination Reaction Patterns - Master Organic Chemistry. (2012-09-12).

- Chapter 9 – Elimination Reactions: Part 1 of 8 - YouTube. (2015-10-20).

- 1-Benzyl-3-pyrrolidinone 98 775-16-6 - Sigma-Aldrich.

- introduction to elimination reactions (video) | Khan Academy.

- Mechanism for basic hydrolysis of α-chloronitrile to ketone? - ECHEMI.

- Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015-02-24).

- The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE - Vedantu.

- 1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem - NIH.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [en.khanacademy.org]

- 8. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]

Handling moisture sensitivity of alpha-chloro nitriles

Technical Support Center: -Chloro Nitrile Integrity Management

Topic: Handling Moisture Sensitivity & Stability of

Executive Summary

high moisture sensitivitysevere lachrymatory toxicityThis guide addresses the "Black Tar" phenomenon—where moisture ingress catalyzes polymerization or hydrolysis—and provides validated protocols for rescue and prevention.

Module 1: The Failure Mechanism (The "Why")

Understanding the enemy is the first step to containment. Moisture does not just "dilute" your reagent; it triggers a decomposition loop.

The Autocatalytic Decomposition Loop

In the presence of moisture,

-

Initiation: Water attacks the nitrile carbon (catalyzed by trace acid/base).

-

Conversion: The nitrile converts to an

-chloro amide. -

Escalation: Further hydrolysis yields

-chloro carboxylic acid and ammonia/ammonium. -

Critical Failure: The acidic environment promotes polymerization or displacement of the chloride, releasing HCl, which further accelerates the cycle.

Figure 1: The autocatalytic decomposition cycle of

Module 2: Storage & Purification Protocols

Incoming Inspection

Users often report "cloudy" liquids upon delivery. This is usually

Diagnostic Check:

-

Visual: Clear, colorless to pale yellow liquid. Cloudiness = Hydrolysis. Darkening = Polymerization.

-

NMR: Look for amide protons (broad singlets around 6.0–7.5 ppm in CDCl₃) or carboxylic acid protons (>10 ppm).

Purification Workflow (The Rescue)

Warning: Do NOT distill to dryness. These compounds are potentially explosive if peroxides or polymers concentrate.

Standard Operating Procedure (SOP-ACN-01):

-

Filtration: If solids (amides) are present, filter rapidly through a sintered glass funnel under inert gas.

-

Drying: Stir over activated 3Å Molecular Sieves or anhydrous

for 2 hours.-

Note: Avoid basic drying agents (

,

-

-

Vacuum Distillation: Distill under reduced pressure at the lowest possible temperature. Collect the middle fraction.

-

Stabilization: Store over activated 4Å molecular sieves in a Schlenk flask or glovebox.

Drying Agent Compatibility Matrix

| Drying Agent | Compatibility | Mechanism/Risk |

| Molecular Sieves (3Å/4Å) | Recommended | Physical adsorption. Neutral pH prevents polymerization. |

| Magnesium Sulfate ( | Safe | Neutral/Mildly acidic. Good capacity, slow rate. |

| Calcium Chloride ( | Acceptable | Generally safe, but can coordinate with nitriles. |

| Potassium Carbonate ( | DANGER | Basic. Will cause deprotonation and rapid polymerization (exothermic). |

| Phosphorus Pentoxide ( | Caution | Acidic. Effective, but can cause acid-catalyzed hydrolysis if not removed quickly. |

Module 3: Troubleshooting & FAQs

Q1: My Darzens condensation failed (0% yield), but the starting material looks pure. Why?

Diagnosis: Moisture in the solvent or headspace quenched your base.

Explanation: The

-

If moisture is present, the base reacts with water (

15.7) preferentially. -

Result: No carbanion is formed, and the electrophile (aldehyde/ketone) remains untouched. Solution:

-

Titrate your base (e.g., organolithiums) before use.

-

Ensure the

-chloro nitrile is distilled and stored over sieves. -

Critical: Add the nitrile slowly to the base at low temp (-78°C) to prevent self-condensation (Thorpe reaction), which is also accelerated by "wet" conditions where local concentration of active base fluctuates.

Q2: The liquid turned yellow/brown during storage. Is it usable?

Diagnosis: Oligomerization. Explanation: The color comes from conjugated double bonds forming via HCl elimination and subsequent polymerization. Action:

-

Pale Yellow: Usable for crude reactions; verify purity by GC/NMR.

-

Dark Brown/Black: Discard. The presence of HCl and polymers will interfere with sensitive catalytic cycles and may poison metal catalysts.

Q3: I smell a sharp, acrid odor even inside the hood.

Diagnosis: Containment Breach.

Explanation:

-

Check Schlenk lines for leaks.

-

Neutralize glassware with aqueous NaOH/Bleach mixture (in the hood) to convert the nitrile to the less volatile carboxylate before removing from the hood for cleaning [2].

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for handling these reagents from intake to reaction.

Figure 2: Decision logic for purification and storage of

References

-

Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7328, Chloroacetonitrile.

-

Organic Syntheses. (1947). Chloroacetonitrile. Org. Synth. 1927, 7, 10; Coll. Vol. 1, p.147.

-

ECHA (European Chemicals Agency). (2024). Substance Information: Chloroacetonitrile. [Link to ECHA]([Link]

Validation & Comparative

Comparative Reactivity Guide: 3-Chloro vs. 3-Hydroxy Pyrrolidine Carbonitriles

Executive Summary

In the synthesis of DPP-4 inhibitors and other pyrrolidine-based bioactive scaffolds, the choice between 3-chloro pyrrolidine carbonitrile (3-Cl-PC) and 3-hydroxy pyrrolidine carbonitrile (3-OH-PC) is a critical decision point.

While 3-OH-PC offers a stable, chiral pool-derived starting material ideal for late-stage functionalization via Mitsunobu chemistry, 3-Cl-PC serves as a potent electrophile for rapid

This guide objectively compares these two intermediates, providing experimental protocols to navigate their specific reactivity profiles.

Chemical Profile & Stability Analysis

The following table summarizes the physicochemical and reactivity differences. Note the distinct safety profile of the chloro-derivative.

| Feature | 3-Hydroxy Pyrrolidine Carbonitrile (3-OH-PC) | 3-Chloro Pyrrolidine Carbonitrile (3-Cl-PC) |

| Primary Role | Nucleophile (via -OH) / Precursor | Electrophile (Alkylating Agent) |

| Stability | High. Stable at RT; non-hygroscopic. | Moderate to Low. Hydrolytically unstable; prone to polymerization if N-unprotected. |

| Stereochemistry | Retention (unless Mitsunobu used). | Inversion (via |

| Toxicity | Low (Standard irritant). | High . Potential alkylating agent (PGI). |

| Key Side Reaction | Oxidation to ketone. | E2 Elimination to pyrroline; Aziridinium formation. |

Expert Insight: The Aziridinium Trap

The most overlooked risk when working with 3-Cl-PC is the "Aziridinium Trap." If the pyrrolidine nitrogen is not protected (or if the protecting group is labile), the lone pair on the nitrogen can perform an intramolecular attack on the C3-chlorine.

This forms a bicyclic 1-azabicyclo[3.1.0]hexane cation (aziridinium), which is highly reactive. This species can lead to:

-

Dimerization/Polymerization: Rapid degradation of yield.

-

Scrambling: Nucleophilic attack can occur at C2 or C3, leading to regioisomeric mixtures.

Mechanistic Pathways & Decision Logic

The choice of intermediate dictates the synthetic pathway. The diagram below illustrates the decision logic and the mechanistic consequences of each path.

Figure 1: Synthetic decision tree comparing the 3-Hydroxy vs. 3-Chloro pathways, highlighting critical risk factors (Yellow) and reaction types.

Experimental Protocols

Protocol A: Deoxychlorination (Converting 3-OH to 3-Cl)

Use this protocol if you need to generate the reactive 3-chloro intermediate in situ to avoid storage instability.

Objective: Convert (S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile to the (R)-3-chloro derivative with inversion.

Reagents:

-

Substrate: (S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile (1.0 equiv)

-

Reagent: Carbon Tetrachloride (

) / Triphenylphosphine ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Workflow:

-

Dissolution: Dissolve 10 mmol of substrate and 1.2 equiv of

in anhydrous DCM (50 mL) under -

Addition: Cool to 0°C. Add

(1.5 equiv) or Hexachloroacetone (safer alternative) dropwise.-

Note: If using

, add 1.5 equiv of Pyridine to scavenge HCl and prevent Boc-deprotection.

-

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Stain: KMnO4; 3-OH is polar, 3-Cl is non-polar).

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Checkpoint: 3-Cl derivatives are less stable on silica. Elute quickly.

-

Protocol B: Displacement of 3-Chloro Pyrrolidine

Use this protocol for introducing heteroatoms (N, O, S) at the 3-position.

Objective: Reaction of (R)-1-Boc-3-chloropyrrolidine-2-carbonitrile with a secondary amine.

Reagents:

-

Electrophile: 3-Chloro substrate (1.0 equiv)

-

Nucleophile: Morpholine or Piperidine derivative (1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (for solubility) -

Catalyst: KI (0.1 equiv) - Critical for Finkelstein activation

Workflow:

-

Setup: Charge a reaction vial with the 3-chloro substrate (1.0 mmol),

(2.0 mmol), and KI (0.1 mmol). -

Solvent: Add anhydrous DMF or Acetonitrile (5 mL). DMF increases rate but complicates workup; ACN is cleaner.

-

Nucleophile: Add the amine (1.5 mmol).

-

Heating: Heat to 60-80°C.

-

Caution: Do not exceed 90°C. Higher temperatures favor E2 elimination to the 3,4-unsaturated pyrroline.

-

-

Validation: Monitor consumption of starting material (LC-MS). Look for the mass of the elimination product (

). -

Isolation: Dilute with water, extract with EtOAc.

Comparative Performance Data

The following data is synthesized from standard reactivity trends in pyrrolidine chemistry (e.g., synthesis of Vildagliptin intermediates).

| Reaction Condition | 3-OH Substrate (via Mesylate) | 3-Cl Substrate (Direct) |

| Reaction Time | 12 - 18 hours (2 steps) | 4 - 6 hours (1 step) |

| Overall Yield | 65 - 75% | 50 - 85% (Variable) |

| Stereo-purity (ee%) | >98% (High fidelity) | 90 - 95% (Risk of partial racemization) |

| Impurity Profile | Sulfonate esters (easy to remove) | Elimination alkenes (hard to separate) |

Strategic Recommendations

1. When to use 3-Hydroxy Pyrrolidine Carbonitrile:

-

High Stereochemical Demands: When >99% ee is required, the 3-OH route (via Mitsunobu or isolated mesylate) is superior because it avoids the harsh thermal conditions of direct halide displacement.

-

Complex Nucleophiles: If the nucleophile is expensive or sensitive, use the 3-OH route to avoid wasting it on elimination side-reactions.

2. When to use 3-Chloro Pyrrolidine Carbonitrile:

-

High Throughput Screening (HTS): When building libraries, the 3-Cl scaffold allows for "add-and-stir" chemistry with amines, bypassing the activation step.

-

Sterically Hindered Nucleophiles: The chloride is a smaller leaving group than a tosylate/mesylate, often permitting substitution where bulky sulfonates fail.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2/E2 mechanisms and neighbor group participation).

-

Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with an Improved Metabolic Profile." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational paper for Vildagliptin/pyrrolidine carbonitrile chemistry). [Link]

-

Couty, F., & Evano, G. (2006). "Azetidines, Pyrrolidines, and Piperidines: Synthesis and Functionalization." Organic Preparations and Procedures International, 38(5), 427-512. (Comprehensive review on functionalizing pyrrolidine rings). [Link]

-

D'Souza, D. M., & Mueller, T. J. J. (2007). "Metal-catalyzed synthesis of pyrrolidines." Chemical Society Reviews, 36, 1095-1108. (Background on metal-catalyzed vs nucleophilic approaches). [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.